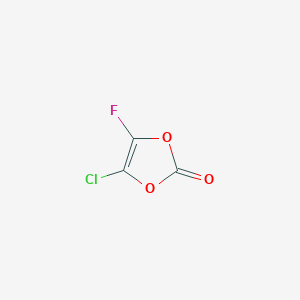
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzazocine ring system fused with a phenyl group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzazocine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzazocine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalyst Selection: Using more efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzazocine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of benzazocine ketones or carboxylic acids.
Reduction: Formation of benzazocine alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted benzazocine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
作用机制
The mechanism of action of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: The compound may bind to specific receptors in the body, such as opioid receptors, to exert its effects.
Enzyme Inhibition: It may inhibit certain enzymes, leading to changes in biochemical pathways.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds
Benzazocine Derivatives: Compounds with similar benzazocine ring structures but different substituents.
Phenyl-Substituted Compounds: Molecules with a phenyl group attached to different core structures.
Uniqueness
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is unique due to its specific combination of a benzazocine ring and a phenyl group. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
848171-92-6 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC 名称 |
3,6-dihydro-2H-1-benzazocin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(16-11-3-1-4-12-16)19-14-8-2-5-9-15-10-6-7-13-17(15)19/h1-7,10-13H,8-9,14H2 |
InChI 键 |
DBNXMFCTSINWDX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2CC=C1)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)

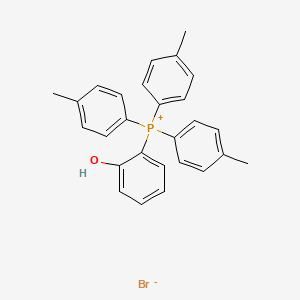
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
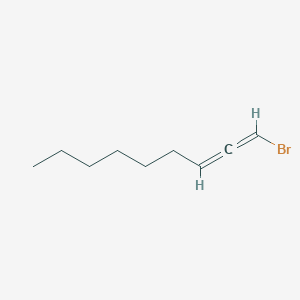
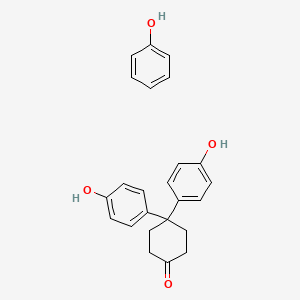

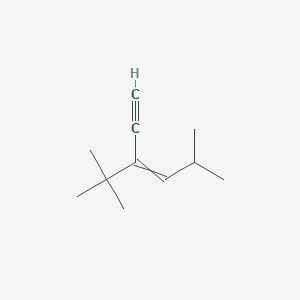
![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
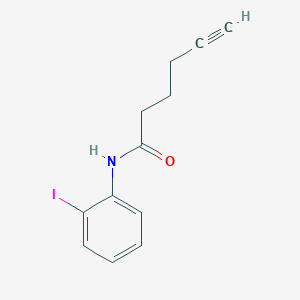

![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
